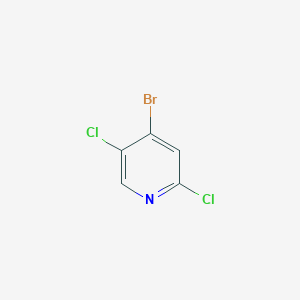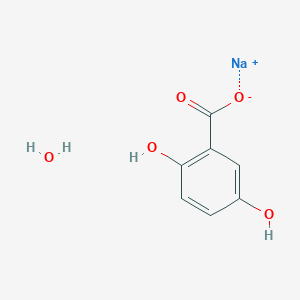
4-Bromo-2,5-dichloropyridine
Descripción general
Descripción
4-Bromo-2,5-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a solid substance stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound can be achieved using 2-amino-4-thloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. The this compound is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents.Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.89 . It is a solid substance stored at 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Selective Functionalization of Dichloropyridines
4-Bromo-2,5-dichloropyridine can be selectively functionalized at various sites, enabling precise chemical modifications. This property is useful in synthetic organic chemistry for creating complex molecules with specific structural features. For instance, dichloropyridines such as this compound can undergo deprotonation at specific positions, allowing for targeted reactions and the creation of diverse derivatives (Marzi, Bigi, & Schlosser, 2001).
Halogen/Halogen Displacement in Pyridines
In studies involving silyl-mediated halogen/halogen displacement, compounds like this compound demonstrate unique reactivity patterns. These reactions are significant in the synthesis of halogenated pyridines, which are important intermediates in pharmaceutical and agrochemical industries. The selective halogen displacement at specific positions in the pyridine ring showcases the compound's versatility in synthetic chemistry (Schlosser & Cottet, 2002).
Amination Reactions
This compound is also a valuable substrate in selective amination reactions. These reactions are crucial in synthesizing various aminated pyridine derivatives, which have wide-ranging applications in medicinal chemistry and materials science. For example, the catalyzed amination of dichloropyridines leads to highly selective and efficient formation of amino-substituted pyridine products (Ji, Li, & Bunnelle, 2003).
Suzuki Cross-Coupling Reactions
This compound plays a key role in Suzuki cross-coupling reactions. This reaction type is fundamental in creating biaryl compounds, often used in the development of new pharmaceuticals and advanced materials. The ability of this compound to engage in these reactions demonstrates its utility in complex molecular synthesis (Nazeer et al., 2020).
Safety and Hazards
The safety information for 4-Bromo-2,5-dichloropyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mecanismo De Acción
Mode of Action
It is known that halogenated pyridines, such as 4-bromo-2,5-dichloropyridine, can participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis.
Biochemical Pathways
It is known that halogenated pyridines can be involved in various biochemical processes, including the synthesis of drug-like compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, safety data suggests that exposure to the compound should be minimized and appropriate exhaust ventilation should be provided when handling the compound .
Propiedades
IUPAC Name |
4-bromo-2,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWPWIYBRGEYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657722 | |
| Record name | 4-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184917-16-5 | |
| Record name | 4-Bromo-2,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1438424.png)


![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)
![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)



![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)

![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)
